molecular formula C9H12N2O B2857434 2-Amino-N-(3-methylphenyl)acetamide CAS No. 167264-91-7

2-Amino-N-(3-methylphenyl)acetamide

Cat. No.: B2857434
CAS No.: 167264-91-7
M. Wt: 164.208
InChI Key: RKUWYOYIEYJVPG-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylaniline with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Reactants: 3-methylaniline and acetic anhydride

    Solvent: Anhydrous conditions

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC or NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives

    Reduction Products: Corresponding amines

    Substitution Products: Halogenated aromatic compounds

Scientific Research Applications

2-Amino-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Amino-N-(4-methylphenyl)acetamide: Similar structure with the methyl group at the para position.

    2-Amino-N-(2-methylphenyl)acetamide: Similar structure with the methyl group at the ortho position.

    2-Amino-N-phenylacetamide: Lacks the methyl group on the aromatic ring.

Uniqueness: 2-Amino-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its ortho and para counterparts.

Biological Activity

2-Amino-N-(3-methylphenyl)acetamide, also known as 3-methylphenylacetamide, is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetamide, characterized by the presence of an amino group and a 3-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Weight : 164.20 g/mol
  • Chemical Structure : The structure includes an acetamide group substituted with a 3-methylphenyl group and an amino group, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Antiproliferative Activity : Some studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also have similar properties .

The biological activity of this compound is thought to involve its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
  • Aromatic Interactions : The aromatic ring can engage in π-π interactions, potentially modulating enzyme or receptor activities.

Antimicrobial and Anti-inflammatory Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. Its anti-inflammatory potential was assessed through various assays, indicating a reduction in pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.

Antiproliferative Activity

A related study examined the antiproliferative effects of structurally similar compounds on breast cancer cell lines (MCF-7). Although specific data on this compound was limited, compounds with similar structures showed IC50 values ranging from 10 to 33 nM, indicating strong activity against cancer cells. This suggests that this compound may warrant further investigation in cancer research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure VariationNotable Activity
2-Amino-N-(4-methylphenyl)acetamideMethyl group at para positionPotentially different biological activity
2-Amino-N-(2-methylphenyl)acetamideMethyl group at ortho positionVariations in steric and electronic properties
2-Amino-N-phenylacetamideNo methyl groupLacks enhanced reactivity

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYOYIEYJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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